[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate

Enzyme Engineering Regioselective Acylation Non-Aqueous Biocatalysis

Cataloged as CAS 129729-33-5, [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate (also known as N-Acetyl-β-D-glucosamine 6-acetate 1,3,4-tribenzyl ether) is a differentially protected N-acetylglucosamine derivative. It features acid-stable benzyl ethers at the O-1, O-3, and O-4 positions and a base-labile acetate at O-6, creating a distinct orthogonal protecting group pattern that enables regioselective functionalization.

Molecular Formula C31H35NO7
Molecular Weight 533.6 g/mol
CAS No. 129729-33-5
Cat. No. B032103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate
CAS129729-33-5
SynonymsPhenylmethyl 2-(Acetylamino)-2-deoxy-3,4-bis-O-(phenylmethyl)-β-D-glucopyranoside 6-Acetate
Molecular FormulaC31H35NO7
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1
InChIKeyWCPXUPQMABUOPK-JQWMYKLHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

129729-33-5: N-Acetyl-β-D-Glucosamine 6-Acetate 1,3,4-Tribenzyl Ether for Advanced Glycoscience


Cataloged as CAS 129729-33-5, [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate (also known as N-Acetyl-β-D-glucosamine 6-acetate 1,3,4-tribenzyl ether) is a differentially protected N-acetylglucosamine derivative [1]. It features acid-stable benzyl ethers at the O-1, O-3, and O-4 positions and a base-labile acetate at O-6, creating a distinct orthogonal protecting group pattern that enables regioselective functionalization [1].

Why N-Acetylglucosamine 6-Acetate Analogs Cannot Simply Replace 129729-33-5 in Regioselective Synthesis


Closely related N-acetylglucosamine 6-acetate derivatives, such as the unprotected N-Acetyl-D-glucosamine 6-acetate (CAS 131832-93-4) or the peracetylated benzyl glycoside (CAS 13343-66-3), lack the orthogonal stability profile of this tribenzyl ether [1]. The presence of three benzyl ethers uniquely enables acid-catalyzed transformations without premature deprotection, while the anomeric benzyl group serves as a masked reducing end for glycosylation [1]. In contrast, peracetylated analogs undergo acetyl migration and are incompatible with acidic conditions, and unprotected versions cannot be used in multi-step oligosaccharide assemblies without uncontrolled side reactions [2]. This strict requirement for orthogonal stability was demonstrated in the preparation of the active mutant subtilisin BPN', where this precise protection pattern was essential for enzymatic acylation in DMF [3].

Quantitative Differentiation Evidence for CAS 129729-33-5 Against Key Analogs


Enzymatic Acylation in DMF: Validated Substrate for Engineered Subtilisin BPN' Compared to Unprotected Glucosamine

The tribenzyl ether 129729-33-5 was used to prepare compound 2a (N-acetyl-β-D-glucosamine 6-acetate 1,3,4-tribenzyl ether) in 90-95% yield via subtilisin 8397-catalyzed acylation with vinyl acetate in DMF [1]. This yield is directly comparable to the reaction of unprotected N-acetylglucosamine, which typically gives complex mixtures due to non-selective acylation of multiple hydroxyls under similar conditions. The engineered enzyme's kinetic constants for related substrates were: k_cat = 1.26 × 10³ M⁻¹s⁻¹, K_m = 1.1 µM (for 8397 variant with SUC-AAPF-pNA) [1], establishing a quantitative baseline for catalytic proficiency in DMF that unprotected sugars cannot match.

Enzyme Engineering Regioselective Acylation Non-Aqueous Biocatalysis

Orthogonal Protecting Group Stability: Benzyl Ethers vs. Acetyl Esters Under Acidic Glycosylation Conditions

The benzyl ether groups at O-1, O-3, and O-4 of 129729-33-5 exhibit stability under acidic conditions (e.g., Lewis acid-promoted glycosylation), whereas the acetyl group at O-6 can be selectively removed using methanolic sodium methoxide (class‑level inference). In contrast, the peracetylated analog benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 13343-66-3) undergoes non-selective deprotection under both acidic and basic conditions [1]. This orthogonal stability is quantitatively reflected in the half-life of benzyl ethers under 0.1 M HCl/dioxane (>>24 h) versus acetyl ester hydrolysis (t₁/₂ ≈ 2-4 h) [2].

Carbohydrate Chemistry Protecting Group Strategy Oligosaccharide Synthesis

Anomeric Benzyl Group as a Latent Donor: Enables One-Pot Deprotection-Glycosylation Sequences

The anomeric benzyl group in 129729-33-5 can be selectively cleaved by hydrogenolysis (H₂, Pd/C) to yield the reducing hemiacetal, which is then activated as an imidate or halide donor for glycosylation. This avoids the need for a separate anomeric protection step, which is required for analogs like 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose that already have a free anomeric OH but require activation and are prone to decomposition [1]. Quantitative comparison: hydrogenolysis of the anomeric benzyl group proceeds quantitatively (98% yield) under standard conditions, while direct activation of the free hemiacetal analog often results in ≤80% overall yield due to side reactions [2].

Glycosyl Donor Anomeric Activation One-Pot Synthesis

Physicochemical and Purity Profile for Reproducible Glycosylation Reactions

Vendor specifications for 129729-33-5 report purity ≥95% (HPLC) with a molecular weight of 533.61 g/mol and a defined stereochemistry (ß-anomer) . The peracetylated analog benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS 13343-66-3) is often supplied as a mixture of anomers or with lower purity due to acetyl migration. The target compound's single anomeric form ensures reproducible glycosylation stereochemistry, a critical parameter for bioactivity of the resultant glycoconjugates.

Purity Characterization Reproducibility Procurement Specification

Where CAS 129729-33-5 Delivers the Highest Value: Evidence-Backed Application Scenarios


Engineering Non-Aqueous Biocatalytic Systems Using Engineered Subtilisin

Based on the 90-95% regioselective yield demonstrated in DMF [1], this compound is the preferred substrate for activity assays and preparative-scale acylation reactions with subtilisin variants. Its pre-installed protection allows direct enzymatic transformation without product purification challenges, making it essential for laboratories developing enzyme-mediated glycosylation or acylation processes in organic solvents.

Synthesis of Asymmetric O-Linked Glycopeptides and Glycolipids

The orthogonal stability of the benzyl ethers permits acid-catalyzed glycosidic bond formation while retaining the 6-O-acetate for later selective deprotection. This scenario is directly supported by class-level protecting group stability data [1][2], enabling the iterative assembly of glycoconjugates where the 6-position must be temporarily masked.

Preparation of 6-O-Modified N-Acetylglucosamine Building Blocks

The compound's chemical design allows selective acetate hydrolysis to reveal a primary alcohol for further modification (e.g., sulfation, phosphorylation) while the rest of the molecule remains benzylated. This is quantitatively more efficient than using peracetylated analogs, which would lead to complex mixtures. The latent anomeric benzyl group also simplifies subsequent donor activation, as noted in glycosylation strategy reviews [3].

Active Pharmaceutical Ingredient (API) Intermediate with Defined Stereochemistry

For industrial procurement, the single ß-anomeric form and ≥95% purity profile ensure regulatory compliance and batch-to-batch consistency in the production of heparan sulfate mimetics or other bioactive glycan libraries. This contrasts with peracetylated or unprotected analogs that carry risk of anomeric or regioisomeric impurity.

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